
4-(Pyrazin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Pyrazin-2-yl)benzonitrile and its derivatives has been reported in several studies . For instance, a series of structurally related Zn(II), Cu(II), and Ni(II) complexes of 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile have been synthesized and characterized by spectroscopy, single crystal X-ray crystallography, and density functional theory (DFT) .Molecular Structure Analysis
The molecular structure of 4-(Pyrazin-2-yl)benzonitrile has been analyzed in several studies . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal(II) centers .Chemical Reactions Analysis
The chemical reactions involving 4-(Pyrazin-2-yl)benzonitrile have been studied . For example, the compound has been used in the synthesis of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrazin-2-yl)benzonitrile include different UV-vis absorption values, photoluminescence properties, and thermal stabilities .Applications De Recherche Scientifique
Anticancer Activity and Chemical Structure 4-(Pyrazin-2-yl)benzonitrile derivatives, specifically those involving Zn(II), Cu(II), and Ni(II) complexes, have shown potential in anticancer activity. These compounds have been synthesized and characterized through spectroscopy, crystallography, and density functional theory (DFT) (Bera et al., 2021).
Photophysical and Quantum Chemical Properties The molecule 4-(Pyrazin-2-yl)benzonitrile has been studied for its intramolecular charge-transfer properties. Investigations include transient absorption, fluorescence decays, and quantum chemical calculations, highlighting its potential in electronic applications (Dobkowski et al., 2002).
Ligand Synthesis and Structural Analysis Derivatives of 4-(Pyrazin-2-yl)benzonitrile have been used to synthesize various ligands. These ligands, when combined with platinum group metals, form complexes that have been characterized by IR, NMR, and X-ray diffraction studies. The nitrile group in these compounds does not participate in complexation, remaining as a pendant group (Sairem et al., 2012).
Optoelectronic Properties Analysis 4-(Pyrazin-2-yl)benzonitrile derivatives have been synthesized and characterized for their molecular architecture and optoelectronic properties using density functional theory. This includes investigating their molecular electrostatic potential, natural bonding orbital analysis, and hyperpolarizability (Bharathi & Santhi, 2017).
Solvent Effect on Photophysical Behavior The solvent polarity significantly influences the photophysical behavior of compounds like 4-(Pyrazin-2-yl)benzonitrile. Studies using ab initio methods have elucidated how solvent environments can affect the fluorescence and electronic transitions of such molecules (Bohnwagner et al., 2016).
Molecular Docking and Anti-inflammatory Properties Molecular docking studies of 4-(Pyrazin-2-yl)benzonitrile derivatives have revealed their potential as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor, indicating their usefulness in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Photochemical Reactions and Product Formation The compound undergoes unique photochemical reactions, such as [2 + 2] photocyclisation, in certain conditions. This property is significant for understanding the chemical behavior and potential applications in photochemistry (Hayward et al., 2014).
Safety and Hazards
Orientations Futures
Future research on 4-(Pyrazin-2-yl)benzonitrile could focus on its potential applications in medicine and other fields. For example, it has been used in the synthesis of compounds with antitubercular activity . Further studies could explore its potential use in other therapeutic areas. Additionally, its electrocatalytic properties suggest potential applications in energy production .
Mécanisme D'action
Target of Action
The primary target of 4-(Pyrazin-2-yl)benzonitrile is the Mycobacterium tuberculosis H37Rv strain . This compound has been shown to have significant efficacy against this strain, suggesting that it may interact with key proteins or enzymes within the bacterium .
Mode of Action
All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions . Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .
Biochemical Pathways
Given its efficacy against mycobacterium tuberculosis, it is likely that it interferes with essential biochemical pathways within the bacterium, leading to its antitubercular activity .
Pharmacokinetics
In silico studies have predicted the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .
Result of Action
The result of the action of 4-(Pyrazin-2-yl)benzonitrile is the inhibition of the growth of Mycobacterium tuberculosis. Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .
Propriétés
IUPAC Name |
4-pyrazin-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPTVBMFZHOJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

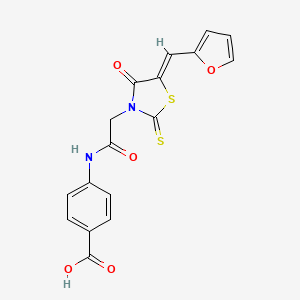
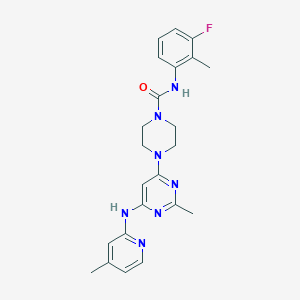
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)
![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
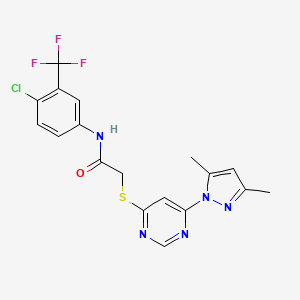
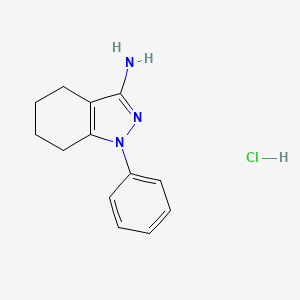
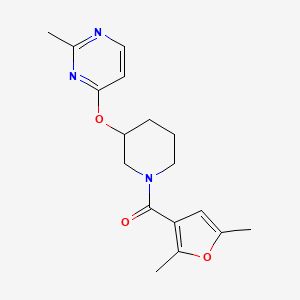
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)
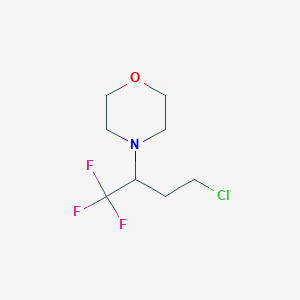

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)
